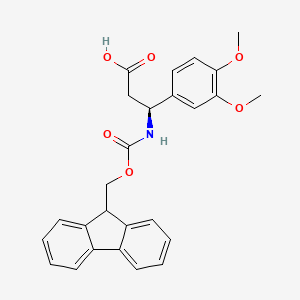

Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid

Description

Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a non-natural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chiral (S)-configured amino acid backbone, and a 3,4-dimethoxyphenyl substituent. This compound is widely used in solid-phase peptide synthesis (SPPS) and medicinal chemistry for constructing peptidomimetics or bioactive scaffolds. The 3,4-dimethoxy group on the aromatic ring enhances electron density, which can influence π-π interactions and solubility in organic solvents. Its synthesis involves acylation and deprotection steps, as exemplified in the preparation of related dimethoxyphenyl derivatives (e.g., tert-butoxycarbonyl-protected analogs) .

Properties

IUPAC Name |

(3S)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMAODFWAGUNGQ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427500 | |

| Record name | (3S)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-37-8 | |

| Record name | (3S)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Fmoc-(S)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid (Fmoc-DMPA) is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a 3,4-dimethoxyphenyl group, which is known to influence its biological properties. The aim of this article is to provide a comprehensive overview of the biological activities associated with Fmoc-DMPA, supported by data tables and relevant case studies.

Chemical Structure

Fmoc-DMPA is characterized by its chemical structure, which can be represented as follows:

This structure includes a fluorinated phenyl group that contributes to its unique properties.

Anticancer Properties

Recent studies have indicated that compounds similar to Fmoc-DMPA exhibit significant anticancer activity. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising results in reducing the viability of A549 lung cancer cells by over 50% in vitro. This reduction was comparable to standard chemotherapeutic agents like doxorubicin and cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | Viability Reduction (%) | Comparison to Control |

|---|---|---|---|

| Compound 12 | A549 | 50 | Similar to Doxorubicin |

| Compound 20 | A549 | 68.7 | Higher than Cisplatin |

| Compound 29 | A549 | 31.2 | Significant |

Antioxidant Activity

Fmoc-DMPA and its derivatives have also been evaluated for their antioxidant properties. In various assays, including the DPPH radical scavenging assay, these compounds demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .

Table 2: Antioxidant Activity Assessment

| Compound ID | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound 17 | 85 | Comparable |

| Compound 20 | 90 | Higher |

| Control | Ascorbic Acid | Reference |

The biological activity of Fmoc-DMPA can be attributed to its ability to interact with cellular targets involved in cancer progression and oxidative stress response. The presence of the dimethoxyphenyl group enhances lipophilicity, allowing better membrane permeability and interaction with target proteins.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of Fmoc-DMPA analogs against various cancer cell lines, revealing that modifications to the phenyl ring significantly affected cytotoxicity profiles. The most effective compound showed a reduction in cell migration and increased apoptosis markers in treated cells.

- Antioxidant Evaluation : In another study, the antioxidant potential of Fmoc-DMPA derivatives was assessed using both in vitro and in vivo models. Results indicated that these compounds could effectively reduce lipid peroxidation levels and enhance the activity of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic Effects

The electronic nature of aromatic substituents profoundly impacts reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

*Calculated molecular weight based on formula C24H23NO4.

Key Observations:

- Electron-donating groups (e.g., 3,4-dimethoxy, 4-hydroxy) improve solubility in polar solvents and enhance interactions with aromatic systems in target proteins. However, hydroxyl groups often require protection (e.g., silylation) to prevent side reactions .

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase stability against enzymatic degradation and enable specialized applications. For instance, 2-nitrophenyl derivatives serve as UV-sensitive linkers in peptide exchange systems .

- Halogenated analogs (e.g., 4-chloro, 2,3-dichloro) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Stereochemical and Positional Variations

- Stereochemistry : The (S)-configuration is prevalent in bioactive peptides, whereas (R)-isomers (e.g., ) may exhibit distinct binding affinities or metabolic profiles .

- Substituent Position: 3,4-Dimethoxy (para/meta di-substitution) provides a balanced electronic profile for both solubility and aromatic interactions. 3-Trifluoromethyl (meta) and 4-cyano (para) groups optimize steric and electronic effects for target-specific interactions . 2-Nitro (ortho) facilitates photolability due to steric strain and electronic activation .

Preparation Methods

Synthesis of the Chiral 3-Amino-3-(3,4-dimethoxyphenyl)propionic Acid Core

The core amino acid can be synthesized via asymmetric synthesis routes or chiral resolution methods. A common approach involves:

- Starting from 3,4-dimethoxybenzaldehyde or related derivatives.

- Performing a stereoselective Mannich-type reaction or asymmetric hydrogenation to introduce the amino group at the β-position relative to the carboxylic acid.

- Employing chiral catalysts or auxiliaries to ensure the (S)-configuration.

Although specific detailed protocols for this exact compound are scarce in the public domain, related β-phenylalanine derivatives have been prepared using such asymmetric synthetic strategies, often involving chiral phase-transfer catalysts or enzymatic resolution.

Fmoc Protection of the Amino Group

The amino group is protected by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. A typical procedure involves:

- Dissolving the free amino acid in a mixture of aqueous sodium carbonate and an organic solvent such as dioxane.

- Cooling the solution in an ice bath to maintain pH around 9.5.

- Slowly adding Fmoc-Cl dissolved in dioxane while maintaining the pH by adding aqueous sodium carbonate.

- Stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

- Quenching the reaction by acidifying to pH 1 with hydrochloric acid.

- Extracting the product with ethyl acetate, drying over magnesium sulfate, and evaporating the solvent.

- Washing the crude product with dichloromethane to remove impurities and isolate the Fmoc-protected amino acid as a solid.

This method is adapted from general protocols for Fmoc-amino acid synthesis and has been demonstrated to yield products with good purity and moderate to good yields (e.g., 55% yield for Fmoc-Glycine as a model).

Purification and Characterization

- The crude product is purified by washing with organic solvents such as dichloromethane.

- Characterization is performed by high-performance liquid chromatography (HPLC) to assess purity.

- Mass spectrometry (e.g., electrospray mass spectrometry, ESMS) confirms the molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy (1H NMR, 13C NMR) is used to verify the structure and stereochemistry.

Summary of Preparation Data

| Step | Conditions/Details | Outcome/Yield | Notes |

|---|---|---|---|

| Synthesis of chiral amino acid core | Asymmetric synthesis or chiral resolution; starting from 3,4-dimethoxybenzaldehyde derivatives | Variable, depends on method | Requires chiral catalysts or auxiliaries |

| Fmoc protection | Fmoc-Cl, aqueous Na2CO3-dioxane (1:1), pH 9.5, 0°C to RT, 24 h | ~55% yield (model Fmoc-Gly) | pH control critical; slow addition of Fmoc-Cl |

| Extraction and purification | Acidification to pH 1, EtOAc extraction, drying, solvent evaporation, DCM washing | White solid product | Purity confirmed by HPLC and ESMS |

Research Findings and Considerations

- The use of aqueous sodium carbonate as a base and dioxane as co-solvent is effective for Fmoc protection, balancing solubility and reaction rate.

- Maintaining the pH around 9.5 during Fmoc addition is essential to prevent side reactions and degradation.

- The reaction time of 24 hours ensures completeness but may be optimized depending on scale and reactivity.

- The stereochemical integrity of the (S)-configuration should be verified post-synthesis by chiral HPLC or optical rotation measurements.

- Alternative protecting groups or novel reagents (e.g., Fmoc-2-MBT) have been explored to minimize side products, but the classical Fmoc-Cl method remains standard.

- The compound is a critical intermediate in peptide synthesis, especially for peptides with modified β-amino acid residues, enhancing biological activity and stability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and storage recommendations for Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid?

- Answer :

- Molecular Formula : C₂₆H₂₅NO₆ .

- Molecular Weight : 447.48 g/mol .

- Storage : Store at 0°C to prevent degradation of the Fmoc group and maintain stability .

- Handling : Use anhydrous solvents and inert atmospheres during synthesis to avoid hydrolysis of the dimethoxy phenyl group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- Vibrational Spectroscopy (FTIR) : Identify functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹, aromatic C-H bending) .

- NMR : Confirm stereochemistry and substituent positions (e.g., ¹H NMR for methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.7–7.2 ppm) .

- UV-Vis : Monitor electronic transitions of the aromatic and Fmoc groups (λmax ~265–290 nm) .

Q. How can researchers accurately determine the identity and purity of this compound?

- Answer :

- Exact Mass : 432.1388708 Da (measured via high-resolution mass spectrometry) .

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .

- Melting Point : Compare with literature values (if available) to confirm crystallinity and absence of impurities .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) using this compound?

- Answer :

-

Activation Reagents : Use HATU (4 eq.) and DIPEA (8 eq.) in DMF for pre-activation, followed by overnight coupling to overcome steric hindrance from the dimethoxy group .

-

Resin Loading : Limit resin substitution to ≤0.2 mmol/g to reduce aggregation .

-

Light Protection : Shield reactions from ambient light to prevent nitro group reduction (if applicable) or Fmoc photodegradation .

Parameter Optimal Condition Reference Activation Reagent HATU (4 eq.) Base DIPEA (8 eq.) Reaction Time 12–16 hours Solvent DMF (0.1 M concentration)

Q. What are the steric and electronic effects of the 3,4-dimethoxyphenyl group on peptide backbone conformation?

- Answer :

- Steric Effects : The bulky dimethoxy group restricts side-chain rotation, favoring β-sheet or turn structures in peptides. Compare with analogs like Fmoc-3-amino-3-(4-chlorophenyl)-propionic acid ( ) to assess substituent-driven conformational changes.

- Electronic Effects : Methoxy groups donate electron density to the phenyl ring, potentially stabilizing π-π interactions in peptide self-assembly .

Q. How does this compound compare to other β³-amino acid derivatives in enzymatic stability assays?

- Answer :

- Protease Resistance : The non-natural β³-amino acid backbone and dimethoxy group reduce recognition by proteases like trypsin. Compare with β-tyrosine derivatives ( ) for enzymatic cleavage rates .

- In Vivo Stability : Use radiolabeled analogs in serum stability assays (e.g., 50% serum, 37°C) to quantify half-life differences .

Q. What are the contradictions in reported bioactivity data for peptides incorporating this residue?

- Answer :

- Anticancer Activity : Peptides with dimethoxy-substituted β³-amino acids show variable cytotoxicity (e.g., IC50 ranges from 2–50 µM in MCF-7 cells). Contradictions may arise from differences in cell permeability or assay conditions (e.g., serum concentration) .

- Solution : Standardize assays using fixed serum content (e.g., 10% FBS) and measure cellular uptake via LC-MS to correlate bioactivity with intracellular concentration .

Methodological Notes

- Synthetic Challenges : The 3,4-dimethoxy group may require orthogonal protection (e.g., Alloc or ivDde) during multi-step syntheses to avoid premature deprotection .

- Data Reproducibility : Ensure consistent batch-to-batch purity (>95% by HPLC) and characterize each lot via ¹H/¹³C NMR to minimize variability in experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.